

# A Head-to-Head Comparison of GS967 and Mexiletine on Cardiac Action Potentials

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## Compound of Interest

Compound Name: GS967

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This guide provides an objective comparison of the electrophysiological effects of two sodium channel blockers, **GS967** and mexiletine, on cardiac action potentials. The information is supported by experimental data to assist researchers in understanding the nuanced differences between these two agents.

## Introduction

**GS967** is a potent and selective inhibitor of the late cardiac sodium current (INaL).[1] Elevated INaL is associated with arrhythmogenesis in various cardiac pathologies. Mexiletine is a class Ib antiarrhythmic drug that blocks the fast sodium current (INaP) and has also been shown to inhibit INaL.[2][3] This guide delves into a head-to-head comparison of their effects on key cardiac action potential parameters.

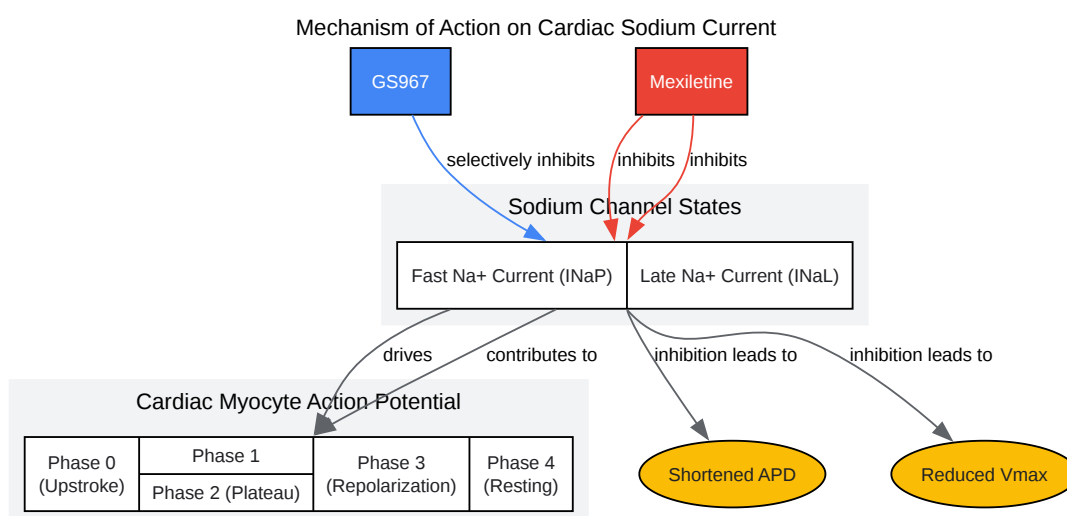
## Mechanism of Action

Both **GS967** and mexiletine exert their primary effects by modulating the function of voltage-gated sodium channels in cardiomyocytes.

- **GS967:** This compound is recognized for its high selectivity in inhibiting the late component of the sodium current (INaL).[1] By blocking this sustained inward current during the plateau phase of the action potential, **GS967** effectively shortens the action potential duration.[2]

- Mexiletine: As a class Ib antiarrhythmic, mexiletine primarily targets the fast sodium current (INaP), particularly in depolarized cells, leading to a reduction in the maximum upstroke velocity (Vmax) of the action potential.[2][3] It also demonstrates inhibitory effects on INaL.[2][3]

The following diagram illustrates the primary sites of action for **GS967** and mexiletine on the cardiac sodium channel and the resulting effect on the action potential.



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*Mechanism of Action of **GS967** and Mexiletine.*

## Head-to-Head Comparison of Electrophysiological Effects

The following tables summarize the quantitative effects of **GS967** and mexiletine on cardiac action potential parameters as determined in canine ventricular myocytes.

**Table 1: Effect on Late Sodium Current (INaL)**

Parameter	GS967 (1 $\mu$ M)	Mexiletine (40 $\mu$ M)	Reference
INaL Density Reduction	80.4 $\pm$ 2.2%	59.1 $\pm$ 1.8%	[2][3]
INaL Integral Reduction	79.0 $\pm$ 3.1%	63.3 $\pm$ 2.7%	[2][3]
Steady-State Inactivation (V0.5 shift)	-17.2 mV	-13.5 mV	[3]

**Table 2: Effect on Action Potential Parameters**

Parameter	GS967 (1 $\mu$ M)	Mexiletine (40 $\mu$ M)	Reference
Action Potential Duration (APD)	Comparable shortening effect	Comparable shortening effect	[2][3]
Beat-to-Beat Variability of APD Reduction	42.1 $\pm$ 6.5%	24.6 $\pm$ 12.8%	[2][3]
Vmax Block (at 700 ms cycle length)	2.3%	11.4%	[4]
Offset Time Constant of Vmax Block	110 ms	289 ms	[2][3]

## Experimental Protocols

The data presented in this guide were primarily obtained from studies on canine ventricular myocytes using standard electrophysiological techniques.

## Isolation of Canine Ventricular Myocytes

Ventricular myocytes were isolated from canine hearts via enzymatic digestion. The heart was mounted on a Langendorff apparatus and perfused with a  $\text{Ca}^{2+}$ -free Tyrode's solution, followed by a solution containing collagenase. The digested ventricular tissue was then minced and filtered to obtain single myocytes.

## Electrophysiological Recordings

Action potentials and ion currents were recorded using the following techniques:

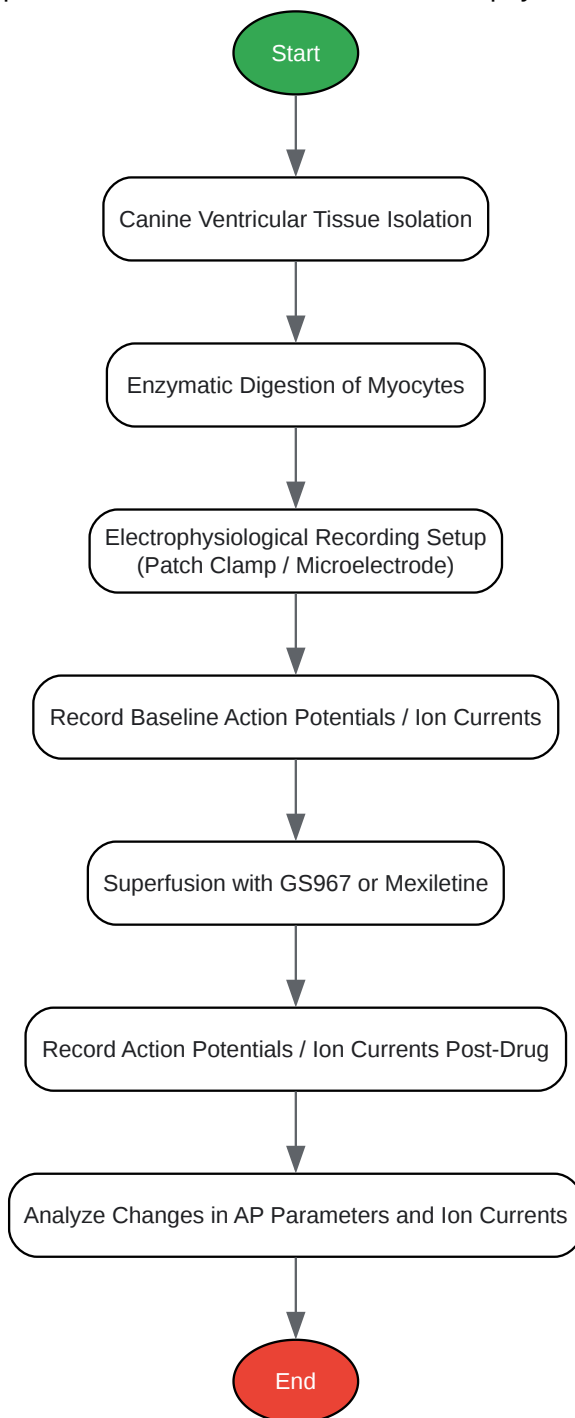
- **Sharp Microelectrode Recordings:** Used for recording action potentials from multicellular preparations (e.g., papillary muscles). Microelectrodes filled with 3 M KCl were impaled into the tissue.
- **Conventional Voltage Clamp:** Employed to measure ion currents in isolated myocytes. The membrane potential is clamped at a set voltage, and the resulting current is measured.
- **Action Potential Voltage Clamp (APVC):** A previously recorded action potential waveform is used as the command voltage to study the dynamics of a specific ion current during a physiological action potential.

## Solutions

- **Cardiomyocyte Isolation Solution (Tyrode's):** (in mM) NaCl 137, KCl 5.4,  $\text{MgCl}_2$  0.5,  $\text{NaH}_2\text{PO}_4$  0.33, HEPES 5, glucose 5.5, pH adjusted to 7.4.
- **Superfusion Solution for Electrophysiology:** Specific compositions vary depending on the experiment but are generally based on Tyrode's solution with the addition of specific ion channel blockers to isolate the current of interest.

The following diagram outlines the general experimental workflow for assessing the effects of these compounds on cardiac action potentials.

## Experimental Workflow for Cardiac Electrophysiology



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*General Experimental Workflow.*

## Summary of Findings

- Potency on INaL: **GS967** is a more potent inhibitor of the late sodium current compared to mexiletine at the concentrations tested.[2][3]
- Effect on Vmax: Mexiletine exhibits a more pronounced block of the peak sodium current (indicated by Vmax reduction) than **GS967**, especially at physiological heart rates.[4] This is consistent with mexiletine's classification as a class Ib antiarrhythmic.
- Kinetics: **GS967** displays a significantly faster offset time constant for Vmax block, suggesting a more rapid unbinding from the sodium channel compared to mexiletine.[2][3]
- APD and Variability: Both drugs shorten the action potential duration to a similar extent. However, **GS967** demonstrates a greater ability to reduce the beat-to-beat variability of APD, which may contribute to its antiarrhythmic efficacy.[2][3]

In conclusion, while both **GS967** and mexiletine inhibit the late sodium current and shorten the cardiac action potential, they exhibit distinct profiles in their potency, their effects on the peak sodium current, and their binding kinetics. These differences may have significant implications for their therapeutic applications and antiarrhythmic mechanisms.

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